- Preparation of N-unsubstituted-4-formylpyrazole, China, , ,

Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)

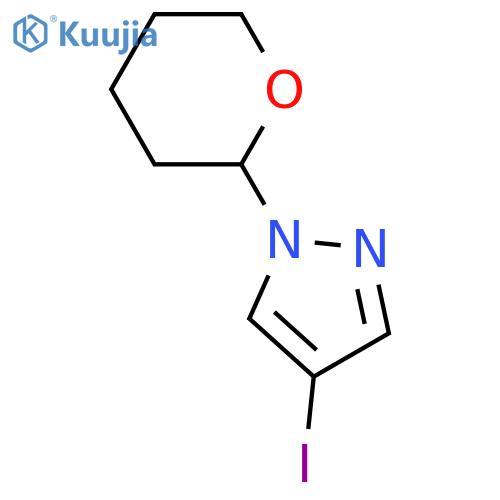

938066-17-2 structure

Nome do Produto:4-iodo-1-(oxan-2-yl)-1H-pyrazole

N.o CAS:938066-17-2

MF:C8H11IN2O

MW:278.090214014053

MDL:MFCD19689194

CID:1074777

PubChem ID:16216709

4-iodo-1-(oxan-2-yl)-1H-pyrazole Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole

- 4-iodo-1-(oxan-2-yl)pyrazole

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

- 4-Iodo-1-tetrahydropyran-2-yl-pyrazole

- 4-iodo-1-(oxan-2-yl)-1H-pyrazole

- XOMUJCQTYLHICW-UHFFFAOYSA-N

- BBL103197

- 3745AF

- STL557007

- ST24043801

- 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole

- 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)

- 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole

-

- MDL: MFCD19689194

- Inchi: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2

- Chave InChI: XOMUJCQTYLHICW-UHFFFAOYSA-N

- SMILES: IC1=CN(C2CCCCO2)N=C1

Propriedades Computadas

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 1

- Complexidade: 156

- Superfície polar topológica: 27

4-iodo-1-(oxan-2-yl)-1H-pyrazole Informações de segurança

- Declaração de perigo: H315-H319-H335

- Condição de armazenamento:Keep in dark place,Sealed in dry,2-8°C

4-iodo-1-(oxan-2-yl)-1H-pyrazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A109827-1g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 1g |

$24.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-25g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 25g |

¥2001.00 | 2024-04-24 | |

| Chemenu | CM255890-10g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95+% | 10g |

$420 | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA202-5G |

4-iodo-1-(oxan-2-yl)-1H-pyrazole |

938066-17-2 | 95% | 5g |

¥ 1,280.00 | 2023-04-12 | |

| TRC | I737128-100mg |

4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 100mg |

$ 65.00 | 2022-06-04 | ||

| TRC | I737128-50mg |

4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM255890-1g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95+% | 1g |

$88 | 2021-08-04 | |

| Chemenu | CM255890-25g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95%+ | 25g |

$514 | 2024-07-19 | |

| Alichem | A049000259-10g |

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 97% | 10g |

$219.78 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-100mg |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 100mg |

¥47.00 | 2024-04-24 |

4-iodo-1-(oxan-2-yl)-1H-pyrazole Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Trifluoroacetic acid ; 12 h, rt → reflux; reflux → rt

1.2 Reagents: Sodium hydride ; neutralized, rt

1.2 Reagents: Sodium hydride ; neutralized, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; rt

Referência

- Piperidine and piperazine derivatives as 20-HETE formation inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 24 h, rt

Referência

- Indium-Mediated Synthesis of Heterobiaryls, Journal of Organic Chemistry, 2007, 72(9), 3589-3591

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; rt; 16 h, 85 °C

Referência

- Preparation of the phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Trifluoroacetic acid ; 2 h, 80 °C

Referência

- Preparation of heterocyclic compounds as modulators of the integrated stress pathway, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 1 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Referência

- Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ; 1 h, 90 °C

Referência

- Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors, European Journal of Medicinal Chemistry, 2014, 73, 167-176

Synthetic Routes 8

Condições de reacção

1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 95 °C

Referência

- Functionalized pyrazoles as agents in C-C cross coupling reactions, Zeitschrift fuer Naturforschung, 2014, 69(1), 83-97

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; 10 min, 60 °C; 60 °C → rt

Referência

- Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção

Referência

- Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 2 h, rt

Referência

- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

Referência

- Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

Referência

- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condições de reacção

1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 20 min, rt → 40 °C

1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C

1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C

Referência

- Process for the manufacture of 1,4-disubstituted pyridazine compounds, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; 3 h, rt → reflux

Referência

- 1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular Structures, European Journal of Inorganic Chemistry, 2017, 2017(2), 446-453

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Sodium bicarbonate , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran

Referência

- Methodology Towards the Synthesis of Imidazole Containing Biologically Active Molecules, 1993, , ,

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

Referência

- Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condições de reacção

Referência

- Preparation of phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,

4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials

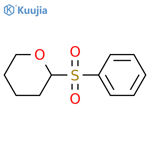

- 2H-Pyran,tetrahydro-2-(phenylsulfonyl)-

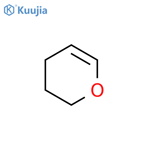

- 3,4-Dihydro-2H-pyran

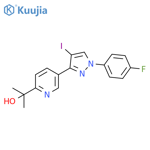

- 5-[1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl]-α,α-dimethyl-2-pyridinemethanol

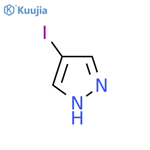

- 4-Iodopyrazole

4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products

4-iodo-1-(oxan-2-yl)-1H-pyrazole Literatura Relacionada

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole) Produtos relacionados

- 1289113-22-9(3-bromo-5-chloro-2-propoxypyridine)

- 14340-25-1(Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate)

- 1396886-11-5(1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine)

- 1663469-48-4((2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one)

- 1280863-79-7(N-(5-cyclopropaneamido-2-methylphenyl)-6-(methylsulfanyl)pyridine-3-carboxamide)

- 1240601-08-4(4-(chloromethyl)-2-(trifluoromethyl)oxazole)

- 1806735-04-5(Ethyl 6-(aminomethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-carboxylate)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1227564-68-2(3,6-Bis(4-fluorophenyl)pyridine-2-acetonitrile)

- 1245823-43-1(4-chloro-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole

Pureza:99%

Quantidade:25g

Preço ($):241.0